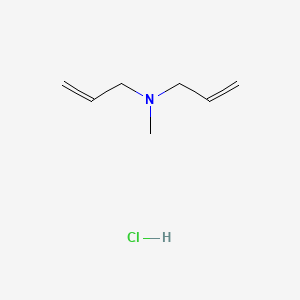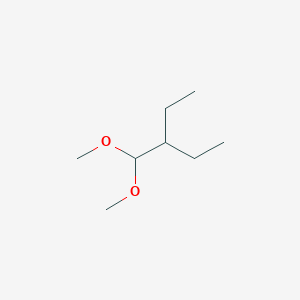![molecular formula C17H20F3N3O5 B8632149 tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a nitro group, a trifluoroacetyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the tert-butyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the trifluoroacetyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the trifluoromethyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving nitro and trifluoroacetyl groups.
Industry: It can be used in the development of new materials with unique properties due to its trifluoroacetyl and piperazine functionalities.
Wirkmechanismus
The mechanism of action of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroacetyl group can interact with hydrophobic pockets in proteins. The piperazine ring can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the piperazine ring and tert-butyl ester group.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the piperazine ring and tert-butyl ester group.
Uniqueness
The uniqueness of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and tert-butyl ester group differentiates it from other similar compounds and may enhance its solubility and stability.
Eigenschaften
Molekularformel |
C17H20F3N3O5 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C17H20F3N3O5/c1-16(2,3)28-14(24)12-5-4-11(10-13(12)23(26)27)21-6-8-22(9-7-21)15(25)17(18,19)20/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
JLJVOSFANKSZRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)

![(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8632079.png)
![3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine](/img/structure/B8632087.png)




![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)
![Butyl hydroxy[(2-methylacryloyl)amino]acetate](/img/structure/B8632143.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8632165.png)

